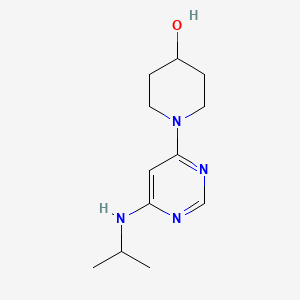

1-(6-(Isopropylamino)pyrimidin-4-yl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-9(2)15-11-7-12(14-8-13-11)16-5-3-10(17)4-6-16/h7-10,17H,3-6H2,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURPFWGIXOZLPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=NC=N1)N2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 6 Isopropylamino Pyrimidin 4 Yl Piperidin 4 Ol

Synthetic Routes for the Pyrimidine (B1678525) Core

The synthesis of the 6-(isopropylamino)pyrimidin-4-yl core is a critical step, often commencing from readily available pyrimidine precursors. A common and versatile starting material is a di-substituted pyrimidine, such as 4,6-dichloropyrimidine (B16783). The synthetic strategy hinges on the differential reactivity of the chlorine atoms, allowing for sequential nucleophilic aromatic substitution (SNAr) reactions.

The first substitution typically involves the introduction of the isopropylamino group. This is achieved by reacting 4,6-dichloropyrimidine with isopropylamine (B41738). The reaction conditions, such as solvent and temperature, are controlled to favor monosubstitution, yielding 4-chloro-6-(isopropylamino)pyrimidine as the key intermediate. This intermediate is pivotal for the subsequent coupling with the piperidinol moiety.

Alternative approaches to constructing the pyrimidine ring itself include condensation reactions. The Pinner synthesis, for example, involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com For this specific core, a suitably substituted amidine (e.g., N-isopropylacetamidine) could theoretically be condensed with a malonic acid derivative to form the substituted pyrimidine ring, although the sequential substitution on a pre-formed pyrimidine ring is often more direct for this particular substitution pattern. mdpi.com

Table 1: Comparison of Synthetic Strategies for the Pyrimidine Core

| Method | Starting Materials | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Sequential SNAr | 4,6-Dichloropyrimidine, Isopropylamine | 1. Monosubstitution with isopropylamine. | High regioselectivity, readily available starting materials. | Requires careful control of reaction conditions to avoid disubstitution. |

| Pinner Synthesis | Substituted Amidine, Malonic Acid Derivative | 1. Cyclocondensation. | Builds the core ring structure directly. | May require synthesis of specific, less common starting materials. |

Synthetic Routes for the Piperidinol Moiety

The piperidin-4-ol moiety is a common structural motif in medicinal chemistry, and several reliable synthetic routes are well-established. The most prevalent method starts with a protected form of piperidin-4-one, such as 1-Boc-4-piperidone. The ketone is then reduced to the corresponding alcohol.

The choice of reducing agent is crucial for achieving high yields and purity. Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, used for less reactive ketones, but requires anhydrous conditions and careful handling.

Following the reduction, the protecting group (e.g., Boc) is removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid in a suitable solvent) to yield piperidin-4-ol hydrochloride.

Another route involves the catalytic hydrogenation of 4-hydroxypyridine. nih.gov This method reduces the aromatic pyridine (B92270) ring to a piperidine (B6355638) ring, but it requires high pressure and a catalyst (e.g., rhodium or platinum), and may not be suitable for all substrates due to potential side reactions. nih.gov

Coupling Strategies for Compound Assembly

The assembly of 1-(6-(isopropylamino)pyrimidin-4-yl)piperidin-4-ol is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction. This key step involves coupling the two previously synthesized fragments: 4-chloro-6-(isopropylamino)pyrimidine and piperidin-4-ol.

In this reaction, the secondary amine of the piperidin-4-ol acts as the nucleophile, attacking the electron-deficient pyrimidine ring at the carbon atom bearing the chlorine atom. The chlorine atom is subsequently displaced, forming the final C-N bond. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Common conditions for this coupling reaction include:

Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or a polar protic solvent like n-butanol is often used.

Base: A tertiary amine base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is commonly employed to scavenge the acid produced.

Temperature: The reaction is often heated to drive it to completion, with temperatures ranging from 80 °C to 120 °C.

This SNAr reaction is a robust and widely used method for constructing such bi-heterocyclic systems, offering good yields and a high degree of predictability. nih.gov

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound involves fine-tuning the reaction parameters at each stage to maximize yield and minimize impurities.

Key optimization parameters for the coupling step include:

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Higher temperatures increase reaction rate but can also lead to side product formation. | The temperature should be carefully controlled to find a balance between reaction time and purity. Stepwise increases can identify the optimal point. |

| Base | The choice and amount of base can influence the reaction rate and prevent the protonation of the nucleophile. | Using a slight excess of a non-nucleophilic base like DIPEA is often optimal. Stronger bases could lead to undesired side reactions. |

| Solvent | The solvent's polarity can affect the solubility of reactants and the reaction rate. | A high-boiling polar solvent like n-butanol or DMF is often chosen to allow for higher reaction temperatures and good solubility. |

| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can promote decomposition or side reactions. | The reaction progress should be monitored using techniques like TLC or LC-MS to determine the optimal reaction time. |

Synthesis of Deuterated Analogues for Metabolic Studies

Deuterated analogues of pharmaceutical compounds are valuable tools in metabolic studies. The replacement of hydrogen with its heavier isotope, deuterium, does not significantly alter the compound's chemical properties but can slow down metabolic processes that involve the cleavage of the C-H (or N-H) bond. This "kinetic isotope effect" allows researchers to identify sites of metabolism and study the pharmacokinetics of the compound.

For this compound, deuteration could be strategically introduced at several positions:

On the isopropyl group: Using deuterated isopropylamine (e.g., isopropyl-d7-amine) in the initial SNAr reaction on the pyrimidine core would yield a deuterated analogue. This would help in studying the metabolism of the N-isopropyl group.

On the pyrimidine ring: A deuterated pyrimidine starting material could be used, although this is often more synthetically challenging.

On the piperidine ring: Using a deuterated piperidin-4-ol, which could be prepared by reducing a deuterated piperidin-4-one with a standard reducing agent, or by reducing piperidin-4-one with a deuterated reducing agent like sodium borodeuteride (NaBD₄).

The synthesis of these deuterated analogues would follow the same synthetic routes as the parent compound, simply by substituting the standard reagent with its deuterated counterpart at the appropriate step.

Design and Synthesis of Conformationally Restricted Analogues

To better understand the bioactive conformation of a molecule, medicinal chemists often design and synthesize conformationally restricted analogues. By reducing the number of rotatable bonds, these rigid or semi-rigid structures can provide insights into the optimal geometry for binding to a biological target and can sometimes lead to increased potency or selectivity.

For this compound, conformational flexibility exists primarily in the rotation around the C-N bond connecting the two rings and the chair-boat interconversion of the piperidine ring.

Strategies to create conformationally restricted analogues could include:

Introducing a bicyclic system: Fusing a new ring to the piperidine moiety to lock it into a specific conformation. For example, creating a bridged piperidine system.

Introducing bulky substituents: Placing large, sterically hindering groups on the piperidine or pyrimidine ring could restrict rotation around the connecting C-N bond.

Creating spirocyclic systems: Fusing a ring system at the 4-position of the piperidine, replacing the hydroxyl group, to create a rigid spirocyclic structure.

The synthesis of these analogues would require multi-step synthetic sequences, often involving cycloaddition reactions or the use of specialized starting materials to construct the more complex, rigid scaffolds. These efforts, while synthetically demanding, are crucial for a deeper understanding of the structure-activity relationship (SAR) of this class of compounds.

Molecular Pharmacology of 1 6 Isopropylamino Pyrimidin 4 Yl Piperidin 4 Ol at Taar1

Receptor Binding Affinity and Specificity to TAAR1

No data available.

Agonistic Activity at TAAR1 Receptors: In Vitro Cellular Models

No data available.

cAMP Accumulation Assays

No data available.

β-Arrestin Recruitment Assays

No data available.

Calcium Mobilization Assays

No data available.

G-protein Coupling Profiles

No data available.

Pharmacological Characterization in Recombinant Cell Systems

No data available.

Ligand-Receptor Interaction Mechanisms: Molecular Modeling and Docking Studies

Molecular modeling and docking studies of various agonists at the TAAR1 binding site have revealed key interactions that are likely relevant for 1-(6-(Isopropylamino)pyrimidin-4-yl)piperidin-4-ol. The binding pocket of TAAR1 is characterized by a number of conserved residues that are crucial for ligand recognition and receptor activation.

For many aminergic G-protein coupled receptors, including TAAR1, a highly conserved aspartic acid residue in transmembrane helix 3 (TM3), specifically Asp103, is critical for binding the protonated amine of ligands. It is highly probable that the piperidine (B6355638) nitrogen of this compound, when protonated, forms a salt bridge with this key aspartate residue. nih.gov

Beyond this primary interaction, the binding of ligands within the TAAR1 pocket is further stabilized by a network of hydrophobic and aromatic interactions. The pyrimidine (B1678525) and isopropyl groups of the compound likely engage with a cluster of aromatic and aliphatic residues within the transmembrane helices. Phenylalanine residues, such as Phe186, Phe195, and Phe268, are known to form π-π stacking and hydrophobic interactions with the aromatic and aliphatic moieties of TAAR1 agonists. mdpi.com The isopropyl group, in particular, may fit into a hydrophobic sub-pocket, contributing to the ligand's affinity and potentially its efficacy.

The hydroxyl group on the piperidine ring could also play a role in the ligand-receptor interaction, potentially forming hydrogen bonds with nearby polar residues within the binding pocket, such as serine or threonine residues, which could further anchor the ligand and influence its orientation and signaling properties.

| Compound Moiety | Potential Interacting TAAR1 Residue(s) | Type of Interaction | Reference for Interaction Type |

|---|---|---|---|

| Protonated Piperidine Nitrogen | Asp103 (TM3) | Ionic Bond (Salt Bridge) | nih.gov |

| Pyrimidine Ring | Phe186, Phe195, Phe268 (TM5, TM6) | π-π Stacking, Hydrophobic | mdpi.com |

| Isopropyl Group | Hydrophobic Pocket (e.g., Valine, Leucine, Isoleucine residues) | Hydrophobic Interaction | General GPCR ligand binding principles |

| Piperidine Hydroxyl Group | Serine, Threonine, or other polar residues | Hydrogen Bond | General principles of drug-receptor interactions |

Impact of TAAR1 Polymorphisms on Compound Activity

Genetic variations in the TAAR1 gene can lead to alterations in the receptor's structure and function, which may, in turn, affect the binding and efficacy of agonists like this compound. Several single nucleotide polymorphisms (SNPs) have been identified in the human TAAR1 gene, some of which result in amino acid changes in the receptor protein.

These polymorphisms can be broadly categorized based on their location and potential impact:

Orthosteric Binding Site Variants: Polymorphisms within the ligand-binding pocket can directly alter the affinity and/or efficacy of agonists. For instance, a change in an amino acid that interacts with the pyrimidine or piperidine moiety of the compound could weaken the binding, leading to reduced potency.

Allosteric Site Variants: Variations in regions outside the primary binding pocket can influence the conformational changes required for receptor activation, thereby affecting the agonist's efficacy even if its binding affinity is unchanged.

Variants Affecting Receptor Expression or Trafficking: Some polymorphisms may impact the stability of the TAAR1 protein, its expression levels on the cell surface, or its ability to couple to downstream signaling proteins.

While specific studies on the effect of TAAR1 polymorphisms on the activity of this compound have not been reported, research on other TAAR1 agonists has demonstrated that certain variants can lead to a range of functional outcomes, from no change in response to a complete loss of function. Therefore, the therapeutic response to this compound could potentially vary among individuals depending on their TAAR1 genotype.

| Polymorphism (Example) | Location in Receptor | Potential Impact on Agonist Activity | Reference |

|---|---|---|---|

| Hypothetical Variant in TM3 | Orthosteric Binding Site | Altered binding affinity due to disruption of the salt bridge with the ligand's amine. | General principle |

| Hypothetical Variant in TM5/6 | Orthosteric Binding Site | Reduced potency due to loss of hydrophobic or aromatic interactions. | General principle |

| Hypothetical Variant in Intracellular Loop 3 | G-protein coupling domain | Diminished signal transduction and reduced agonist efficacy. | General principle |

| Hypothetical Variant in the C-terminus | Desensitization/Internalization domain | Altered duration of receptor signaling. | General principle |

Exploration of Potential Off-Target Interactions at Other Monoamine Receptors (excluding safety implications)

The selectivity of a TAAR1 agonist is a critical aspect of its pharmacological profile. Given the structural similarities between TAAR1 and other monoamine receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, there is a potential for off-target interactions. The structural motifs within this compound, namely the piperidine and substituted pyrimidine rings, are found in ligands for various other receptors.

For instance, certain pyrimidine derivatives have been shown to interact with serotonin receptors. One TAAR1 agonist, SEP-856 (ulotaront), also exhibits activity at the serotonin 5-HT1A receptor. frontiersin.orgresearchgate.net It is therefore plausible that this compound could have some affinity for certain serotonin receptor subtypes.

Similarly, the piperidine scaffold is a common feature in many centrally active compounds, including ligands for dopamine receptors. While many newer TAAR1 agonists are designed to have minimal interaction with the dopamine D2 receptor to avoid the side effects associated with traditional antipsychotics, a comprehensive screening would be necessary to rule out any affinity for D2 or other dopamine receptor subtypes. frontiersin.orgnih.gov

The potential for interactions with adrenergic and histamine (B1213489) receptors should also be considered, as these are also part of the broader family of aminergic GPCRs. Without direct experimental screening data for this compound, any discussion of its off-target profile remains speculative but is an important area for future investigation to fully characterize its molecular pharmacology.

| Potential Off-Target Receptor Family | Structural Rationale for Potential Interaction | Example of a TAAR1 Agonist with Known Off-Target Activity | Reference |

|---|---|---|---|

| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Presence of the pyrimidine and piperidine scaffolds, which are common in serotonin receptor ligands. | SEP-856 (ulotaront) at 5-HT1A | frontiersin.orgresearchgate.net |

| Dopamine Receptors (e.g., D2) | The piperidine moiety is a frequent component of dopamine receptor ligands. | Many TAAR1 agonists are designed for low D2 affinity. | frontiersin.orgnih.gov |

| Adrenergic Receptors (e.g., alpha and beta) | Structural resemblance to endogenous catecholamines and other adrenergic ligands. | General screening of aminergic compounds often includes adrenergic receptors. | General pharmacology principles |

| Histamine Receptors | Shared structural features with some histamine receptor ligands. | Comprehensive selectivity profiling would be required. | General pharmacology principles |

Preclinical Pharmacodynamic and Pharmacokinetic Investigations of 1 6 Isopropylamino Pyrimidin 4 Yl Piperidin 4 Ol

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

No information is publicly available regarding the ADME profile of 1-(6-(isopropylamino)pyrimidin-4-yl)piperidin-4-ol in any preclinical species.

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes

There is no published data on the in vitro metabolic stability of this compound in liver microsomes or hepatocytes from any species.

Metabolite Identification and Characterization in Preclinical Models

No studies have been found that identify or characterize the metabolites of this compound in preclinical models.

Blood-Brain Barrier Penetration Assessments in Preclinical Species

There is no available information on whether this compound can cross the blood-brain barrier in preclinical species.

Plasma Protein Binding in Preclinical Models

Data regarding the extent to which this compound binds to plasma proteins in preclinical models is not available in the public domain.

Excretion Pathways in Preclinical Species

No research detailing the routes of excretion for this compound in any preclinical species has been found.

Target Engagement Biomarkers in Preclinical Models

There is no publicly available information on the use of target engagement biomarkers to assess the in vivo activity of this compound in preclinical models.

Neurochemical Effects of TAAR1 Agonism by this compound

Activation of TAAR1 is understood to be a significant modulator of monoaminergic neurotransmission. nih.gov This receptor is expressed in critical brain regions, including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), which are central to the regulation of dopamine (B1211576) and serotonin (B10506) pathways, respectively. nih.govmdpi.com The general effect of TAAR1 activation is considered to be a negative modulation of these systems. nih.gov

TAAR1 plays a significant role in regulating the central dopaminergic system. frontiersin.org Its activation generally leads to an inhibitory effect on dopamine neurotransmission. frontiersin.org This is supported by evidence showing that TAAR1 agonists can potently reduce hyperactivity that is dependent on high levels of dopamine. frontiersin.org Studies on TAAR1 knockout mice (mice lacking the Taar1 gene) further reveal the receptor's role; these mice show hypersensitivity to the locomotor-stimulating effects of d-amphetamine and exhibit elevated dopamine release in the striatum. nih.gov

The mechanism of this modulation is multifaceted. TAAR1 activation can tonically activate inwardly rectifying K+ channels in VTA dopamine neurons, which serves to reduce their basal firing activity. nih.gov Furthermore, there is evidence of a functional interaction between TAAR1 and dopamine D2 receptors. nih.govfrontiersin.org The effects of TAAR1 agonism on wakefulness are believed to be mediated, at least in part, through the dopaminergic system, involving both D1 and D2 receptors. mdpi.comnih.govbiorxiv.org

Table 1: Effects of TAAR1 Agonism on Dopaminergic System

| Parameter | Effect of TAAR1 Agonism | Supporting Evidence |

|---|---|---|

| Dopamine Release | Negative regulation/Inhibition | TAAR1 agonists reduce dopamine-dependent hyperactivity. frontiersin.org |

| Neuronal Firing (VTA) | Reduction of basal firing rate | Activation of inwardly rectifying K+ channels. nih.gov |

| Receptor Interaction | Functional link with D2 receptors | Studies show TAAR1 can modulate D2 receptor function. nih.govfrontiersin.org |

| Behavioral Output | Attenuation of psychostimulant-induced hyperlocomotion | Observed in preclinical models. nih.gov |

TAAR1 is also expressed in the serotonergic neurons of the dorsal raphe nucleus (DRN), indicating its capacity to influence the serotonin (5-HT) system. mdpi.comfrontiersin.org In preclinical models, particularly in mice lacking the Taar1 gene, there is an observed increase in the striatal release of serotonin following a d-amphetamine challenge, suggesting an inhibitory role for TAAR1 in serotonergic activity. nih.gov The antidepressant-like effects of some TAAR1 agonists have been shown to be partially blocked by a serotonin 5-HT1A receptor antagonist, pointing to a complex interaction with the serotonergic system. frontiersin.org

The influence of TAAR1 extends to the noradrenergic system. Similar to its effects on dopamine and serotonin, TAAR1 activation appears to negatively modulate norepinephrine (B1679862) (noradrenaline) release. nih.gov In Taar1 knockout mice, an increased release of noradrenaline in the striatum is observed after an amphetamine challenge, which supports the hypothesis that TAAR1 serves as a brake on monoaminergic systems. nih.gov

TAAR1 is known to modulate glutamatergic signaling, particularly in the prefrontal cortex. mdpi.com The receptor's activation can prevent hypoglutamatergic activity, suggesting a role in maintaining glutamate (B1630785) homeostasis. nih.gov While direct, specific data on the effects of this compound on GABAergic systems are not detailed in the available literature, the interplay between monoaminergic systems and GABA/glutamate is well-established. Dopamine, for instance, regulates cortical plasticity through interactions with both glutamate and GABA receptors. nih.gov Given TAAR1's potent modulation of dopamine, indirect effects on GABAergic neurotransmission are highly probable.

Neurophysiological Investigations in Preclinical Models

Electrophysiological studies provide direct evidence for the modulatory role of TAAR1 on neuronal activity. In wild-type mice, trace amines like p-tyramine, which act on TAAR1, decrease the spontaneous firing rate of VTA dopamine neurons. nih.gov This effect is absent in mice lacking the TAAR1 receptor, highlighting the receptor's specific role in this process. nih.gov Further studies using a selective TAAR1 antagonist revealed that the receptor tonically activates inwardly rectifying potassium (K+) channels in these VTA neurons, which reduces their basal firing activity. nih.gov This provides a clear neurophysiological mechanism for the observed reduction in dopaminergic tone following TAAR1 activation.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| d-amphetamine |

| p-tyramine |

| N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) |

| RO5263397 |

| SCH23390 |

| Eticlopride |

| WAY100635 |

| NBQX |

Neurotransmitter Release Studies

There is no available data from in vitro or in vivo preclinical studies investigating the effects of this compound on the release of various neurotransmitters. Methodologies such as microdialysis in animal models or synaptosome preparations, which are typically used to assess these effects, have not been reported for this specific compound in the reviewed literature. Consequently, no data tables summarizing dose-dependent effects on neurotransmitters like dopamine, serotonin, norepinephrine, acetylcholine, glutamate, or GABA can be provided.

Neuroimaging Studies in Preclinical Models

No preclinical neuroimaging studies, such as Positron Emission Tomography (PET) or functional Magnetic Resonance Imaging (fMRI), involving the administration of this compound have been published. Therefore, there is no information available on its ability to occupy specific receptors in the central nervous system or to modulate functional connectivity within neural circuits in animal models. Data regarding target engagement, receptor occupancy percentages, or changes in brain network activity are absent from the scientific record.

Structure Activity Relationship Sar Studies of 1 6 Isopropylamino Pyrimidin 4 Yl Piperidin 4 Ol Analogues

Systematic Structural Modifications of the Pyrimidine (B1678525) Ring

The pyrimidine core is a critical component of the pharmacophore, and its substitution pattern significantly influences agonist activity. Research into pyrimidine-based compounds has shown that this heterocycle is a versatile scaffold for therapeutic agents targeting various receptors. semanticscholar.org In the context of TAAR1 agonists, modifications often focus on the substituents at the C2, C4, and C6 positions of the pyrimidine ring.

For the 1-(6-(isopropylamino)pyrimidin-4-yl)piperidin-4-ol series, the isopropylamino group at the C6 position is a key feature. SAR studies on related series have demonstrated that the nature of the alkylamino substituent is crucial for potency. While the isopropyl group is often well-tolerated, variations can modulate activity. For instance, in related heterocyclic series, altering the size and nature of this substituent can impact receptor affinity and efficacy. researchgate.net

Modifications at other positions of the pyrimidine ring have also been explored to optimize properties. For example, the introduction of different substituents can alter the electronic properties and metabolic stability of the molecule. In studies on imidazo[1,2-a]pyrimidine (B1208166) systems, altering the heterocycle or blocking potential sites of metabolism were effective strategies to enhance compound stability, a principle that can be applied to this series. nih.gov The introduction of small, electron-withdrawing groups on the pyrimidine or a connected aromatic ring can influence selectivity between human and murine TAAR1 orthologues. mdpi.com

Modifications at the Piperidinol Moiety

The piperidin-4-ol fragment serves as a central scaffold connecting the pyrimidine ring to other parts of the molecule and plays a crucial role in orienting the key pharmacophoric elements within the TAAR1 binding pocket. Modifications to this moiety have been a key strategy in SAR exploration.

The hydroxyl group of the piperidinol is a significant feature, likely participating in hydrogen bonding interactions within the receptor. Its position on the piperidine (B6355638) ring is critical. Studies on similar 4-substituted piperidine cores have shown that this linker region is vital for maintaining the appropriate geometry for receptor binding. mdpi.comnih.gov

Alterations to the piperidine ring itself, such as conformational restriction or substitution, can impact activity. Replacing the piperidine with other cyclic amines, like piperazine (B1678402), has been explored in different TAAR1 agonist scaffolds. For instance, removing a piperazine ring in a series of pyrimidinone-benzimidazoles led to inactive compounds, highlighting the importance of this cyclic amine feature. mdpi.com

The following table summarizes the general SAR findings for modifications at the piperidinol moiety based on analogous TAAR1 agonist series.

| Modification Site | Structural Change | Impact on TAAR1 Agonist Activity |

|---|---|---|

| Piperidine Ring | Replacement with acyclic linkers | Generally leads to a significant decrease in potency. |

| Piperidine Ring | Introduction of additional substituents | Can affect conformation and binding; often requires careful optimization. |

| 4-hydroxyl Group | Removal or replacement with a non-polar group | Typically reduces or abolishes activity, suggesting a key H-bond interaction. |

| 4-hydroxyl Group | Esterification or etherification | May decrease potency by blocking a potential hydrogen bond donation. |

Substituent Effects on TAAR1 Agonism and Selectivity

Substituent effects can be subtle yet profound. For example, in a series of biguanide-based TAAR1 agonists, the presence of a lipophilic, electron-withdrawing moiety at the ortho position of an aromatic core resulted in selective mTAAR1 agonists. mdpi.com Conversely, an electron-donating group at the para position conferred modest but selective hTAAR1 agonism. mdpi.com These findings underscore the importance of fine-tuning electronic properties to achieve species-specific selectivity.

The introduction of halogen atoms or hydrophobic aliphatic chains has been shown to improve TAAR1 agonism in other chemical series. nih.gov These groups can engage in beneficial non-polar interactions within the receptor's binding pocket. nih.gov The goal is to enhance interactions with specific residues in the TAAR1 binding site while avoiding interactions that would promote binding to off-target receptors.

Conformational Analysis and Its Influence on Activity

The three-dimensional conformation of a ligand is paramount for its interaction with a G-protein coupled receptor (GPCR) like TAAR1. The relative orientation of the pyrimidine ring and the piperidinol moiety, as well as the conformation of the isopropylamino side chain, dictates how the molecule fits into the binding pocket.

Computational studies on various TAAR1 agonists have suggested that a "Y-shape" or branched conformation is often favored for high-potency compounds. nih.gov This conformation allows the key pharmacophoric features—typically a basic amine and one or more aromatic/hydrophobic groups—to engage with their respective interaction points within the receptor simultaneously. mdpi.comnih.gov A flexible spacer between key structural motifs can be beneficial, allowing the molecule to adopt this optimal folded conformation. mdpi.com Conversely, overly rigid structures may lock the molecule in a non-ideal binding pose, reducing activity. mdpi.com The piperidinol ring in the this compound scaffold provides a degree of rigidity that helps to pre-organize the molecule into a favorable conformation for binding.

Computational Approaches to SAR Elucidation (e.g., QSAR, pharmacophore modeling)

Computational chemistry has become an indispensable tool for understanding the SAR of TAAR1 agonists. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and molecular docking provide valuable insights that guide the synthesis of new analogues. researchgate.netresearchgate.net

QSAR studies correlate physicochemical properties or calculated molecular descriptors of a series of compounds with their biological activity. mdpi.com For TAAR1 agonists, QSAR models have been developed to predict agonist potency and to differentiate between agonists for the human and murine receptor orthologues, aiding in the design of more selective ligands. mdpi.com

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity. dovepress.com For TAAR1 agonists, a common pharmacophore model includes a basic, positively ionizable group, one or more hydrophobic/aromatic regions, and hydrogen bond donors/acceptors. researchgate.net This model, derived from potent oxazoline-based agonists, has successfully guided the design of new chemical scaffolds. nih.gov

Molecular docking simulates the interaction between a ligand and the receptor's binding site. Using homology models or, more recently, AlphaFold-predicted structures of TAAR1, researchers can visualize the binding poses of analogues. nih.govresearchgate.net These studies have consistently highlighted a crucial salt-bridge interaction between the protonated amine of the ligand and a conserved aspartic acid residue (Asp103) in the receptor. nih.govnih.gov Docking also reveals key π-π stacking and van der Waals interactions with surrounding aromatic residues like phenylalanine and tryptophan. nih.gov

The following table summarizes the application of these computational methods to the study of TAAR1 agonists.

| Computational Method | Application in TAAR1 Agonist SAR | Key Insights Gained |

|---|---|---|

| QSAR | Correlating molecular descriptors with agonist potency and selectivity. | Identified descriptors related to species selectivity (human vs. murine). mdpi.com |

| Pharmacophore Modeling | Defining the essential 3D features for TAAR1 activation. | Confirmed the necessity of a basic amine, hydrophobic regions, and H-bond features. researchgate.netnih.gov |

| Molecular Docking | Predicting binding modes and key ligand-receptor interactions. | Visualized the key salt bridge to Asp103 and hydrophobic interactions with aromatic residues. nih.govnih.gov |

Identification of Key Pharmacophoric Features for TAAR1 Activation

Synthesizing the findings from extensive SAR studies and computational analyses, a clear picture of the key pharmacophoric features for TAAR1 activation has emerged. These features are essential for the binding and activation of the receptor by ligands of the this compound class and related scaffolds.

The primary and most critical feature is the presence of a basic amino group . This group is protonated at physiological pH and forms a crucial ionic bond (salt bridge) with the highly conserved aspartic acid residue D103 (D3.32) in transmembrane helix 3. nih.govnih.govresearchgate.net This interaction is considered the primary anchor point for most TAAR1 agonists.

A second key feature is the presence of aromatic or hydrophobic moieties . The pyrimidine ring in the parent compound serves this role. These groups engage in π-π stacking and hydrophobic interactions with a pocket of aromatic residues within the binding site, including PHE186, PHE195, TRP264, and PHE268. nih.gov The specific nature and substitution of this aromatic system can fine-tune potency and selectivity.

Finally, hydrogen-bonding features , such as the hydroxyl group on the piperidinol moiety, contribute to binding affinity and specificity. These groups can form additional hydrogen bonds with residues in the binding pocket, such as serines or threonines, further stabilizing the ligand-receptor complex. mdpi.com The spatial arrangement of these three features, often in a branched or "Y-shape" conformation, allows for optimal engagement with the TAAR1 orthosteric binding site. nih.gov

Absence of Publicly Available Preclinical Efficacy Data for this compound in Neurological Disorder Models

As of August 29, 2025, a thorough review of publicly accessible scientific literature and databases reveals a lack of published preclinical efficacy studies for the chemical compound this compound in established animal models of neurological disorders. Consequently, an article detailing its effects on schizophrenia-like behaviors and mood disorders, as per the requested outline, cannot be generated at this time.

The specified models for investigation included:

Models of Schizophrenia-like Behaviors:

Novelty-Induced Hypoactivity

Prepulse Inhibition Deficits

Cognitive Impairment Models

Models of Mood Disorders (e.g., Depression, Anxiety):

Forced Swim Test and Tail Suspension Test

Elevated Plus Maze and Open Field Test

Despite targeted searches for research involving this compound, no studies presenting data on its performance in these, or any other, relevant preclinical behavioral assays for neurological and mood disorders were identified. The scientific record does not currently contain the detailed research findings or data tables necessary to construct the requested article.

It is important to note that the absence of published data does not definitively mean that no research has been conducted. Such studies may be part of proprietary, unpublished research by pharmaceutical or academic institutions. However, without public disclosure and peer-reviewed publication, the scientific community cannot assess the compound's potential efficacy in these areas.

Further research and publication in peer-reviewed journals would be required to enable a comprehensive and scientifically accurate discussion of the preclinical efficacy of this compound for neurological disorders.

Preclinical Efficacy Studies of 1 6 Isopropylamino Pyrimidin 4 Yl Piperidin 4 Ol in Animal Models of Neurological Disorders

Models of Cognitive Dysfunction

Animal models are crucial for the initial assessment of a compound's potential to treat cognitive deficits associated with neurological and psychiatric conditions. Standard behavioral tests are employed to evaluate effects on learning, memory, and executive function. However, no data are available for 1-(6-(Isopropylamino)pyrimidin-4-yl)piperidin-4-ol in these key assays.

Object Recognition Tasks

The novel object recognition task is a widely used method to assess learning and memory in rodents. This test relies on the innate tendency of animals to explore a novel object more than a familiar one. There are no published studies that have evaluated the performance of animal models in this task following administration of this compound.

Radial Arm Maze and Morris Water Maze

The radial arm maze and the Morris water maze are established tools for evaluating spatial learning and memory, processes often impaired in neurological disorders. nih.govnih.govnih.gov The radial arm maze tests working and reference memory, while the Morris water maze is considered a gold standard for assessing spatial navigation and memory consolidation. nih.govnih.gov A search of scientific literature yielded no evidence that this compound has been tested in either of these models.

Impact on Social Behavior in Preclinical Models

In addition to cognitive deficits, many neurological disorders present with significant social behavior impairments. Preclinical models that assess social interaction, social memory, and social preference are therefore vital in drug discovery. There is currently no available research detailing any investigation into the effects of this compound on social behavior in any animal model.

Mechanism-Based Efficacy: Connecting Behavioral Outcomes to TAAR1 Modulation

The chemical structure of this compound suggests it may act as a modulator of the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems, including dopamine (B1211576) and serotonin (B10506) pathways. researchgate.netnih.gov Activation of TAAR1 is considered a promising therapeutic strategy for psychiatric and neurological disorders. researchgate.netnih.govfrontiersin.org TAAR1 agonists have shown potential in preclinical models to counteract hyperdopaminergic states and modulate behaviors relevant to psychosis and other disorders. frontiersin.orgmdpi.com

A hypothesized mechanism of action for a compound like this compound would involve its interaction with TAAR1, leading to a modulation of dopamine and serotonin neurotransmission in brain regions critical for cognition and social behavior. researchgate.netdoi.org However, without any behavioral data from preclinical studies, it is impossible to connect any potential efficacy of this specific compound to its presumed activity at the TAAR1 receptor. The crucial link between receptor modulation and behavioral outcomes for this compound has not been established in the scientific literature.

Advanced Analytical Methodologies for Research on 1 6 Isopropylamino Pyrimidin 4 Yl Piperidin 4 Ol

Chromatographic Techniques for Compound Quantification in Biological Matrices (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the accurate quantification of small molecules like 1-(6-(isopropylamino)pyrimidin-4-yl)piperidin-4-ol in complex biological matrices such as plasma, blood, and tissue homogenates. This technique offers high sensitivity, selectivity, and a wide dynamic range, which are critical for pharmacokinetic and metabolism studies.

The development of a robust LC-MS/MS method for this compound would involve meticulous optimization of several parameters. The process typically begins with an efficient sample preparation strategy, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), to remove interfering endogenous components. Chromatographic separation is then achieved using a suitable reversed-phase HPLC or UHPLC column. The mobile phase composition, gradient elution profile, and flow rate are carefully adjusted to ensure a sharp peak shape and adequate separation from matrix components.

For detection, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for the parent compound and a stable isotope-labeled internal standard. This highly selective detection method minimizes background noise and enhances the accuracy of quantification. While specific experimental parameters for This compound are not publicly available, a typical set of conditions for a similar small molecule is presented in the table below for illustrative purposes.

| Parameter | Typical Condition |

|---|---|

| Chromatography System | UHPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition (Parent) | Specific m/z of Precursor Ion → Specific m/z of Product Ion |

| MRM Transition (Internal Standard) | Specific m/z of IS Precursor Ion → Specific m/z of IS Product Ion |

Spectroscopic Methods for Structural Elucidation of Metabolites (e.g., NMR, HRMS)

Understanding the metabolic fate of This compound is crucial for identifying pharmacologically active or potentially toxic metabolites. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose.

Initially, in vitro metabolism studies using liver microsomes or hepatocytes are conducted. The resulting samples are analyzed by LC-HRMS to detect potential metabolites. HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites and proposing potential biotransformations such as hydroxylation, oxidation, or glucuronidation.

For unambiguous structure determination, especially for novel or unexpected metabolites, isolation followed by NMR analysis is often necessary. Techniques like 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) provide detailed information about the chemical structure and connectivity of atoms within the metabolite. While specific metabolite structures for This compound have not been reported in the public domain, the table below outlines the general workflow and the type of information obtained from these spectroscopic methods.

| Technique | Application in Metabolite ID | Information Obtained |

|---|---|---|

| LC-HRMS (e.g., Q-TOF, Orbitrap) | Detection and identification of potential metabolites in biological samples. | Accurate mass and elemental composition, proposed biotransformations. |

| ¹H NMR | Provides information on the number and environment of protons. | Proton chemical shifts, coupling constants, and integration. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Carbon chemical shifts. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms. | Proton-proton correlations (COSY), proton-carbon direct (HSQC) and long-range (HMBC) correlations. |

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental technique to determine the affinity and selectivity of a compound for specific biological targets, such as G protein-coupled receptors (GPCRs), ion channels, and transporters. For This compound , these assays would be employed to characterize its binding profile across a panel of relevant receptors to understand its mechanism of action and potential off-target effects.

In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined. A lower Ki value indicates a higher binding affinity.

While direct binding data for This compound is not available, a structurally related compound, N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-methoxy-N-methylbenzamide, has been evaluated for its affinity to the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). The reported Ki value for this analog provides an example of the type of data generated from such assays.

| Parameter | Description | Example Data (for a related compound) |

|---|---|---|

| Assay Type | Competitive Radioligand Binding Assay | N/A |

| Target Receptor | Metabotropic Glutamate Receptor 1 (mGluR1) | N/A |

| Radioligand | [¹⁸F]FITM | N/A |

| Ki (Inhibition Constant) | A measure of the compound's binding affinity to the receptor. | 12.6 ± 1.2 nM |

High-Throughput Screening Methodologies for Derivative Discovery

High-throughput screening (HTS) is a powerful approach used in drug discovery to rapidly test thousands to millions of compounds for a specific biological activity. In the context of This compound , HTS could be utilized to discover novel derivatives with improved potency, selectivity, or pharmacokinetic properties.

HTS assays are typically miniaturized and automated to allow for the rapid screening of large compound libraries. The assay format can be biochemical (e.g., measuring enzyme inhibition) or cell-based (e.g., measuring a cellular response like changes in a second messenger or reporter gene expression). For the discovery of derivatives of This compound , a relevant HTS campaign would depend on its known or hypothesized biological target.

For example, if the compound is a kinase inhibitor, a biochemical HTS assay could measure the inhibition of the target kinase's activity. If it targets a GPCR, a cell-based assay could measure changes in intracellular calcium or cAMP levels. The data from the HTS campaign would identify "hits"—compounds that meet a certain activity threshold—which would then be subjected to further characterization and lead optimization. The table below outlines the key components of a hypothetical HTS campaign for derivative discovery.

| HTS Component | Description | Example |

|---|---|---|

| Compound Library | A large collection of diverse chemical compounds. | Corporate compound collection, diversity-oriented synthesis libraries. |

| Assay Principle | The biological basis of the screening assay. | Enzyme inhibition, receptor binding, cell viability, reporter gene activation. |

| Assay Format | The physical setup of the assay. | 384-well or 1536-well microtiter plates. |

| Detection Method | The technology used to measure the assay signal. | Fluorescence, luminescence, absorbance. |

| "Hit" Criteria | The predefined activity threshold for a compound to be considered a hit. | >50% inhibition at a specific concentration. |

Future Directions and Translational Perspectives Preclinical

Investigation of Novel TAAR1-Mediated Signaling Pathways

While TAAR1 is canonically known to signal through Gαs-protein coupling to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, recent research has unveiled a more complex signaling profile. mdpi.comnih.gov Future preclinical studies on 1-(6-(isopropylamino)pyrimidin-4-yl)piperidin-4-ol must move beyond this classical pathway to explore these novel signaling avenues, which could explain unique therapeutic effects.

Key areas for investigation include:

Biased Agonism: It is critical to determine if this compound acts as a biased agonist, preferentially activating G-protein-dependent pathways versus β-arrestin2-mediated signaling. mdpi.com This has significant therapeutic implications, as β-arrestin-mediated pathways can be associated with receptor desensitization or distinct cellular effects.

Heterodimerization: TAAR1 is known to form heterodimers with other receptors, most notably the dopamine (B1211576) D2 receptor. nih.govacs.org Preclinical models should be used to investigate how this compound modulates the signaling of TAAR1-D2 receptor complexes. This interaction could underlie a unique mechanism for normalizing dopamine function without the side effects of direct D2 antagonists. nih.gov

Alternative G-Protein Coupling: Emerging evidence suggests TAAR1 can couple to other G-proteins, including Gαq and Gα13. bioworld.comscienceopen.com A recent study identified a novel TAAR1 agonist with dual Gs/Gq activity that showed a superior antipsychotic-like profile in preclinical models compared to agents that only activate the Gs pathway. bioworld.com It is a high priority to investigate whether this compound engages these alternative pathways.

Downstream Effector Pathways: Research should also focus on the downstream consequences of receptor activation. Preclinical studies have linked TAAR1 agonism to the modulation of the CaMKIIα/GluR1 signaling pathway in the nucleus accumbens, which is relevant to addiction-related behaviors. oup.comnih.gov Furthermore, TAAR1 signaling impacts the protein kinase B (AKT)/glycogen synthase kinase 3β (GSK3β) pathway, which is heavily implicated in the etiology of several mental health disorders. nih.govacs.org Future studies must elucidate the specific impact of this compound on these crucial downstream cascades.

Development of Next-Generation TAAR1 Agonists Based on the this compound Scaffold

The chemical structure of this compound, featuring a pyrimidinyl-piperidine core, serves as a promising foundation for developing next-generation TAAR1 agonists with enhanced therapeutic properties. Structure-activity relationship (SAR) studies are essential to optimize this scaffold for improved potency, selectivity, and pharmacokinetic profiles. While SAR studies for this specific scaffold are not yet published, research on other piperidine-based TAAR1 agonists provides a roadmap for this development. mdpi.comnih.gov

Future medicinal chemistry efforts should focus on systematic modifications of the core structure.

| Scaffold Modification Area | Hypothesized Impact | Rationale for Investigation |

|---|---|---|

| Isopropylamino Group | Alter potency and selectivity. | The amine substituent is crucial for interaction with key residues like Asp103 in the TAAR1 binding pocket. Exploring different alkyl or aryl groups could fine-tune this interaction. nih.gov |

| Piperidin-4-ol Moiety | Modify brain penetrance and metabolic stability. | The hydroxyl group affects polarity. Esterification or replacement with other functional groups could optimize the compound's ability to cross the blood-brain barrier and its overall pharmacokinetic profile. |

| Pyrimidine (B1678525) Ring | Enhance binding affinity and selectivity over other receptors. | The pyrimidine core contributes to the ligand's interaction with aromatic residues in the binding site. Substitutions on the ring could strengthen these interactions and improve selectivity. nih.gov |

| Linker between Pyrimidine and Piperidine (B6355638) | Optimize spatial orientation and binding kinetics. | Altering the linker's length or rigidity could improve the compound's fit within the receptor's binding cavity, potentially leading to higher potency or biased signaling properties. |

Combination Therapies in Preclinical Models

A significant translational perspective for this compound lies in its potential use in combination with existing neuropsychiatric medications. This approach could enhance efficacy while potentially reducing the dose and associated side effects of standard treatments.

Future preclinical research should prioritize the following combinations:

Atypical Antipsychotics: There is preclinical evidence that TAAR1 agonism can potentiate the antipsychotic effects of atypical antipsychotics like olanzapine (B1677200) and risperidone. nih.gov It is crucial to conduct studies combining this compound with these agents in animal models of psychosis. The primary endpoints would be to assess for synergistic effects on positive, negative, and cognitive symptoms, which could allow for lower, better-tolerated doses of the atypical antipsychotic.

Glutamatergic Modulators: Given that TAAR1 activation can restore normal function in states of glutamate (B1630785) hypofunction, combining this compound with compounds that target the glutamatergic system (e.g., NMDA receptor modulators) could be a powerful strategy, particularly for treating cognitive deficits in schizophrenia. nih.govnih.gov

Antidepressants: For treatment-resistant depression, combining this novel TAAR1 agonist with standard selective serotonin (B10506) reuptake inhibitors (SSRIs) could offer a new mechanism of action. Preclinical models of depression should be used to test whether this combination produces a faster onset of action or greater efficacy than either agent alone.

Potential for Therapeutic Applications in Underexplored Neurological Conditions (Preclinical Hypothesis)

While the primary focus for TAAR1 agonists has been schizophrenia, their unique mechanism of modulating dopamine, serotonin, and glutamate systems suggests therapeutic potential in a range of other neurological and psychiatric conditions that are currently undertreated. nih.govnih.gov Preclinical hypothesis-testing is needed to explore these novel applications for this compound.

| Underexplored Condition | Preclinical Hypothesis | Suggested Preclinical Model |

|---|---|---|

| Anxiety and Trauma-Related Disorders (e.g., PTSD) | TAAR1 agonism may restore synaptic plasticity and excitatory-inhibitory balance in the amygdala and prefrontal cortex, alleviating anxiety- and fear-related behaviors. consensus.appnih.gov | Chronic unpredictable mild stress (CUMS) models; fear conditioning and extinction paradigms. nih.gov |

| Cognitive Dysfunction in Alzheimer's Disease | By enhancing glutamatergic transmission and promoting NMDA receptor surface expression, the compound may counteract cognitive deficits induced by β-amyloid. nih.govconsensus.appconsensus.app | Intracerebroventricular (ICV) β-amyloid infusion models; transgenic mouse models of Alzheimer's disease. nih.gov |

| Substance Use Disorders | The compound may reduce the reinforcing effects of drugs of abuse and attenuate cue- and stress-induced relapse by modulating dopamine release in the brain's reward circuitry. nih.govbiorxiv.org | Drug self-administration and reinstatement models for substances like cocaine, methamphetamine, and alcohol. nih.govbiorxiv.org |

| Sleep and Wakefulness Disorders | TAAR1 agonists have demonstrated wake-promoting effects in preclinical models, suggesting a potential role in treating disorders of excessive sleepiness. researchgate.netgrantome.com | Electroencephalography (EEG) and electromyography (EMG) studies in rodents to assess sleep-wake architecture. grantome.com |

Biomarker Discovery for TAAR1 Engagement in Preclinical Studies

To facilitate the translation of this compound from preclinical models to clinical trials, it is essential to develop reliable biomarkers of target engagement and pharmacodynamic activity. These biomarkers would provide crucial evidence that the compound is reaching its target in the central nervous system and exerting the expected biological effects.

Future preclinical studies should focus on establishing and validating a suite of biomarkers:

Neurochemical Biomarkers: In vivo microdialysis in key brain regions (e.g., prefrontal cortex, striatum) of animal models can be used to measure real-time changes in dopamine, serotonin, and glutamate levels following administration of the compound. This would provide direct evidence of its neuromodulatory effects.

Electrophysiological Biomarkers: In vivo electrophysiological recordings from dopaminergic neurons in the ventral tegmental area (VTA) can assess whether the compound reduces the firing rate of these neurons, a hallmark of TAAR1 activation. mdpi.com

Molecular Biomarkers: Post-mortem tissue analysis from preclinical studies can be used to measure changes in downstream signaling molecules. Assays for cAMP levels or the phosphorylation status of proteins like ERK, AKT, and GSK3β in specific brain regions would serve as molecular indicators of target engagement. nih.govnih.gov

Neuroimaging Biomarkers: The development of a selective positron emission tomography (PET) radioligand based on the this compound scaffold would be a major advance. A PET ligand would allow for non-invasive in vivo quantification of receptor occupancy in the brain, which is an invaluable tool for dose-finding studies and confirming target engagement in both later-stage preclinical and early human trials.

By systematically addressing these future directions, the preclinical development of this compound can be robustly advanced, paving the way for its potential translation into a novel therapeutic for a range of challenging neuropsychiatric disorders.

Q & A

Q. What are the best practices for safe handling and storage of this compound in laboratory settings?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon). Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Spill protocols include neutralization with absorbent materials (e.g., vermiculite) and disposal via hazardous waste channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.